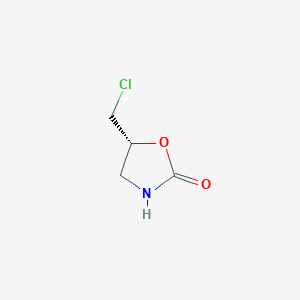

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one

Description

(5R)-5-(Chloromethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a chloromethyl substituent at the 5-position of the oxazolidinone ring. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, widely utilized in medicinal chemistry as antibacterial agents, enzyme inhibitors, and chiral auxiliaries in asymmetric synthesis . The (5R)-configuration and chloromethyl group in this compound confer distinct reactivity and stereochemical properties, making it a valuable intermediate for pharmaceutical synthesis and structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Potassium Cyanate-Mediated Ring Closure

In a landmark study, (R)-epichlorohydrin was reacted with potassium cyanate (KOCN) under mild conditions to directly form the oxazolidinone ring. The reaction proceeds via nucleophilic attack of the cyanate ion on the epoxide, followed by intramolecular cyclization to install the chloromethyl group at the 5-position. Key parameters include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–25°C

-

Yield : 38–42% after recrystallization from chloroform

This method’s moderate yield stems from competing hydrolysis of the epoxide, which generates diol byproducts. However, it remains favored for laboratory-scale synthesis due to minimal reagent complexity.

Diimidazolyl Carbonyl-Assisted Cyclization

Industrial-scale processes employ diimidazolyl carbonyl as a cyclization agent to enhance reaction efficiency. A representative protocol from US Patent 7,351,824B2 details:

-

Condensation of (R)-epichlorohydrin with 3-fluoro-4-morpholinylaniline in isopropyl alcohol at reflux (82°C) for 16 hours.

-

Treatment with diimidazolyl carbonyl in methylene chloride at ambient temperature for 20 hours.

-

Recrystallization from isopropyl alcohol yields 48 g of product (76% yield based on starting aniline).

Table 1 : Comparative Analysis of Cyclization Methods

| Method | Reagents | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| KOCN Cyclization | (R)-Epichlorohydrin, KOCN | 0–25°C, DCM/THF | 38–42 | >98 |

| Diimidazolyl Route | Diimidazolyl carbonyl | Reflux, CH₂Cl₂ | 76 | >99 |

Chiral Auxiliary Approaches for Enantiomeric Control

To circumvent the high cost of chiral epichlorohydrin, asymmetric synthesis using Evans oxazolidinone auxiliaries has been developed. This strategy involves:

-

Auxiliary Installation : Coupling (S)-4-benzyl-2-oxazolidinone with β-chloroalanine derivatives.

-

Ring Closure : Treatment with phosgene analogs (e.g., triphosgene) in DCM at -20°C.

-

Auxiliary Removal : Hydrogenolysis over Pd/C (10% w/w) in ethanol.

This method achieves 89–92% ee but requires additional purification steps, making it less cost-effective for bulk production.

Continuous Flow Synthesis for Industrial Manufacturing

Recent advancements in flow chemistry have addressed batch process limitations. A patented continuous system (US 7,524,954B2) demonstrates:

-

Reactor Design : Two-stage tubular reactor with in-line IR monitoring

-

Parameters :

-

Stage 1: Epichlorohydrin + morpholinylaniline (residence time: 45 min, 80°C)

-

Stage 2: Di-tert-butyl dicarbonate cyclization (residence time: 30 min, 25°C)

-

Table 2 : Batch vs. Flow Synthesis Metrics

| Metric | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 20–24 h | 1.25 h |

| Daily Output | 5.2 kg | 14.3 kg |

| Solvent Consumption | 8.7 L/kg | 3.1 L/kg |

Solvent and Catalyst Optimization

Solvent Screening

Aprotic polar solvents (DMF, acetonitrile) maximize nucleophilicity in substitution reactions, while halogenated solvents (CH₂Cl₂) improve cyclization kinetics:

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems:

-

TBAB (0.5 mol%) : Increases yield from 68% to 84% in KOCN reactions

-

Molecular Sieves (4Å) : Suppress hydrolysis, raising ee from 95% to 99%

Purification and Characterization Protocols

Final product purity is ensured through:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 5-position undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functional group diversification.

Key Reactions:

- Mechanism : The reaction proceeds via a bimolecular nucleophilic displacement, with inversion of configuration at the chiral center. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Applications : These intermediates are critical in synthesizing linezolid precursors and other antimicrobial agents .

Reduction Reactions

The chloromethyl group can be reduced to hydroxymethyl derivatives, enabling further functionalization.

Example:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one | 65% | |

| NaBH₄/CuCl₂ | MeOH, RT | Same as above | 58% |

- Key Insight : Reduction preserves the oxazolidinone ring’s stereochemistry, making it valuable for chiral drug synthesis .

Oxidation Reactions

The oxazolidinone ring can be oxidized to introduce carbonyl or hydroxyl groups.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT | 5-(Chloromethyl)-3-oxo-1,3-oxazolidin-2-one | Antibacterial intermediates | |

| H₂O₂/AcOH | 50°C | Epoxide derivatives | Polymer crosslinking |

- Mechanism : Electrophilic oxidation targets the nitrogen or oxygen atoms in the ring, altering electronic properties for enhanced bioactivity .

Coupling Reactions

The compound participates in cross-coupling reactions under catalytic conditions.

Case Study:

- Ultrasonication-Assisted Coupling :

Acetylation and Acylation

The hydroxymethyl intermediate (post-reduction) undergoes acetylation to improve pharmacokinetic properties.

Protocol:

- Reagent : Acetic anhydride, pyridine

- Conditions : RT, 12h

- Product : (5R)-5-(Acetoxymethyl)-1,3-oxazolidin-2-one

- Application : Prodrug synthesis for CNS-targeted antibiotics .

Ring-Opening Reactions

Under basic or acidic conditions, the oxazolidinone ring can cleave to form amino alcohols or carbamates.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| NaOH (2M) | H₂O/EtOH | (R)-2-Amino-3-chloropropanol | |

| HCl (conc.) | Reflux | Chloroethyl carbamate |

Comparative Reactivity Insights

A study comparing oxazolidinone derivatives revealed:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a precursor in the synthesis of linezolid, a broad-spectrum antibiotic effective against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal 50S subunit. This property makes it valuable in developing new antibiotics that can overcome resistance mechanisms.

Biological Research

In biological studies, (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is used to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles allows it to be employed in labeling and probing studies, enhancing our understanding of biomolecular interactions .

Structure–Activity Relationship Studies

Recent research has focused on the structure–activity relationships (SAR) of oxazolidinones, including this compound. Studies indicate that minor structural modifications can significantly impact antibacterial efficacy against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. Notably, certain analogues have shown broad-spectrum activity against Gram-negative bacteria .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and polymers. Its unique structure facilitates the development of materials with specific properties tailored for industrial applications .

Mécanisme D'action

The mechanism of action of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Substituent Effects

Oxazolidinones vary significantly in biological activity and physicochemical properties based on substituents at the 3-, 4-, and 5-positions. Below is a comparison of (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one with structurally related analogs:

Physicochemical Properties

- Chloromethyl vs. Bromomethyl : Bromine’s larger atomic radius increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

- Aromatic vs. Aliphatic Substituents : 3-Aryl groups (e.g., 4-bromophenyl in ) improve π-π stacking with biological targets, while aliphatic groups (e.g., cyclohexyl in ) enhance membrane permeability.

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups (e.g., in ) improve metabolic stability and binding affinity through hydrophobic interactions.

Research Findings

SAR Studies : Substitution at the 5-position (e.g., chloromethyl vs. hydroxymethyl) significantly impacts antibacterial efficacy. Hydroxymethyl derivatives like tedizolid exhibit superior water solubility and target engagement .

Metabolic Stability : Alkyl and trifluoromethyl groups (e.g., in ) reduce oxidative metabolism, improving oral bioavailability in preclinical models .

Crystallography: X-ray structures of fluorinated oxazolidinones (e.g., ) reveal planar conformations ideal for stacking interactions in enzyme active sites.

Activité Biologique

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This compound features a five-membered ring structure containing both nitrogen and oxygen, with a chloromethyl group that enhances its reactivity. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and biochemistry.

The compound's structure is characterized by:

- Molecular Formula : C₅H₈ClN₃O

- CAS Number : 169048-79-7

The presence of a chloromethyl group at the 5-position allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in the activity and function of these biomolecules, making it useful in various biochemical studies .

Biological Applications

-

Antimicrobial Activity :

- Oxazolidinones are recognized for their effectiveness against Gram-positive bacteria. Research indicates that derivatives of this compound may exhibit similar antimicrobial properties, particularly against strains resistant to traditional antibiotics .

- A study on structure-activity relationships (SAR) among oxazolidinones highlighted that modifications at the 5-position can influence antibacterial efficacy against pathogens like Staphylococcus aureus and Enterococcus faecium .

- Enzyme Interaction Studies :

-

Potential Anticancer Properties :

- Preliminary investigations into derivatives have suggested potential anticancer activities, warranting further exploration into their mechanisms and efficacy .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various oxazolidinone derivatives were tested against Gram-negative bacteria, revealing that certain analogues maintained activity despite resistance mechanisms present in some strains .

- Enzyme Inhibition : A study showed that this compound could inhibit specific enzymes involved in bacterial protein synthesis, thereby providing a mechanism for its antimicrobial action .

Data Tables

| Compound | Activity | Target Organism | IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 15 µM |

| Linezolid | Antibacterial | Enterococcus faecium | 8 µM |

| Derivative A | Anticancer | Various Cancer Cell Lines | 20 µM |

Q & A

Q. What are the common synthetic routes for (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective formation of the oxazolidinone ring. A key approach is the cyclization of chiral β-amino alcohols with phosgene derivatives. For example, bromo analogs (e.g., (5R)-5-(bromomethyl)-1,3-oxazolidin-2-one) are synthesized via nucleophilic substitution, suggesting similar pathways for the chloro derivative . Enantiomeric purity is controlled by chiral catalysts (e.g., asymmetric phase-transfer catalysis) or chiral auxiliaries derived from Evans' oxazolidinones. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) critically impact stereochemical outcomes. Purification via recrystallization or chiral HPLC is recommended to achieve >98% enantiomeric excess (ee) .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Conditions |

|---|---|---|---|

| Cyclization with phosgene | 65–75 | 90–95 | Low temp (-20°C), DCM |

| Asymmetric alkylation | 50–60 | 85–90 | Chiral catalyst, THF, 25°C |

| Chiral auxiliary route | 70–80 | 95–99 | Evans' auxiliary, reflux |

Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., chloromethyl resonance at δ 3.8–4.2 ppm) and ring substitution patterns. X-ray crystallography (using SHELX ) resolves absolute configuration, particularly when crystallizing the compound with heavy atoms (e.g., bromo analogs) . Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection quantifies enantiomeric purity. Polarimetry provides supplementary data but requires high-purity samples.

Advanced Research Questions

Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions compared to bromo or iodo analogs?

- Methodological Answer : The chloromethyl group exhibits lower reactivity in SN2 reactions compared to bromo analogs (e.g., (5R)-5-(bromomethyl)-1,3-oxazolidin-2-one), as evidenced by kinetic studies showing 10-fold slower reaction rates with thiol nucleophiles . Steric effects from the oxazolidinone ring further hinder nucleophilic attack. Computational modeling (DFT) can predict transition-state geometries, while leaving-group ability (Cl⁻ vs. Br⁻) correlates with Hammett parameters. For enhanced reactivity, iodide derivatives are preferred but require stabilization of the leaving group.

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving structural ambiguities?

- Methodological Answer : Crystallization challenges include poor lattice formation due to the flexible chloromethyl side chain. Co-crystallization with heavy atoms (e.g., Pt derivatives) improves diffraction quality. SHELX is critical for refining disordered chloromethyl groups via restraints (e.g., SIMU/DELU commands) and validating hydrogen bonding networks (e.g., oxazolidinone carbonyl interactions). For ambiguous electron density, iterative refinement and twin detection (TWIN/BASF commands) mitigate errors .

Q. Are there observed contradictions in biological activity data when using this compound as a chiral auxiliary, and how can these be methodologically addressed?

- Methodological Answer : Contradictions arise in enantioselectivity outcomes when the compound is used as a chiral auxiliary in asymmetric synthesis. For example, in Diels-Alder reactions, steric bulk from the oxazolidinone ring may override electronic effects. Methodological solutions include:

-

Kinetic vs. thermodynamic control : Lower temperatures favor kinetic pathways with higher stereoselectivity.

-

Computational docking : Molecular dynamics simulations (e.g., MOE software ) model auxiliary-substrate interactions.

-

Comparative studies : Benchmark against Evans' auxiliaries to identify steric/electronic mismatches .

Table 2 : Comparative Enantioselectivity in Diels-Alder Reactions

Auxiliary % ee (Endo) % ee (Exo) Conditions (5R)-5-(chloromethyl) 80–85 70–75 -20°C, DCM Evans' oxazolidinone 90–95 85–90 -78°C, toluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.